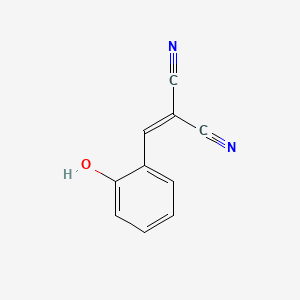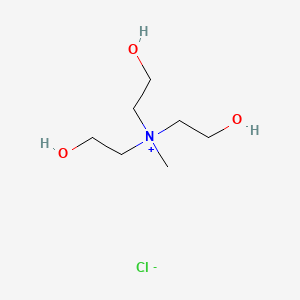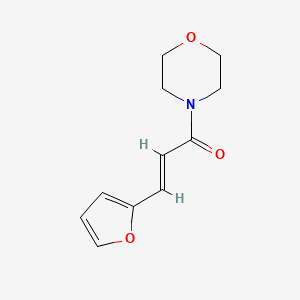![molecular formula C29H40N2O10 B1617852 butane-1,1-diol;butane-1,4-diol;hexanedioic acid;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene CAS No. 58180-53-3](/img/structure/B1617852.png)
butane-1,1-diol;butane-1,4-diol;hexanedioic acid;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexanedioic acid, polymer with butanediol, 1,4-butanediol and 1,1’-methylenebis(4-isocyanatobenzene) is a complex polymer known for its versatile applications in various industries. This compound is formed through the polymerization of hexanedioic acid (adipic acid), butanediol, and 1,1’-methylenebis(4-isocyanatobenzene). It is commonly used in the production of polyurethanes, which are essential materials in the manufacturing of foams, elastomers, and coatings .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of hexanedioic acid, polymer with butanediol, 1,4-butanediol and 1,1’-methylenebis(4-isocyanatobenzene) involves a stepwise polymerization process. The primary components, hexanedioic acid, butanediol, and 1,1’-methylenebis(4-isocyanatobenzene), undergo a series of condensation reactions. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of high-molecular-weight polymers .
Industrial Production Methods
In industrial settings, the production of this polymer involves large-scale reactors where the reactants are mixed and heated to specific temperatures. Catalysts may be used to accelerate the reaction and improve the yield. The polymerization process is carefully monitored to maintain the desired molecular weight and properties of the final product .
Chemical Reactions Analysis
Types of Reactions
Hexanedioic acid, polymer with butanediol, 1,4-butanediol and 1,1’-methylenebis(4-isocyanatobenzene) primarily undergoes condensation reactions during its synthesis. it can also participate in other types of chemical reactions, such as:
Oxidation: The polymer can undergo oxidation reactions, especially when exposed to strong oxidizing agents.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: The polymer can undergo substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while substitution reactions can introduce new functional groups into the polymer .
Scientific Research Applications
Hexanedioic acid, polymer with butanediol, 1,4-butanediol and 1,1’-methylenebis(4-isocyanatobenzene) has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of advanced materials and polymers.
Biology: Employed in the development of biocompatible materials for medical devices and implants.
Medicine: Utilized in drug delivery systems and tissue engineering.
Industry: Integral in the production of coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of hexanedioic acid, polymer with butanediol, 1,4-butanediol and 1,1’-methylenebis(4-isocyanatobenzene) involves the formation of strong covalent bonds between the monomer units. The polymerization process creates a three-dimensional network that imparts unique mechanical and chemical properties to the material. The molecular targets and pathways involved in its action are primarily related to its ability to form stable and durable structures .
Comparison with Similar Compounds
Similar Compounds
- Hexanedioic acid, polymer with 1,4-butanediol and 1,2-ethanediol .
- Hexanedioic acid, polymer with 1,4-butanediol, 1,6-hexanediol and 1,1’-methylenebis(4-isocyanatobenzene) .
- Hexanedioic acid, polymer with 1,4-butanediol, 1,6-diisocyanatohexane and 5-isocyanato-1-(isocyanatomethyl)-1,3,3-trimethylcyclohexane .
Uniqueness
Hexanedioic acid, polymer with butanediol, 1,4-butanediol and 1,1’-methylenebis(4-isocyanatobenzene) is unique due to its specific combination of monomers, which imparts distinct mechanical properties and chemical stability. This polymer is particularly valued for its high tensile strength, flexibility, and resistance to environmental degradation .
Properties
CAS No. |
58180-53-3 |
|---|---|
Molecular Formula |
C29H40N2O10 |
Molecular Weight |
576.6 g/mol |
IUPAC Name |
butane-1,1-diol;butane-1,4-diol;hexanedioic acid;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene |
InChI |
InChI=1S/C15H10N2O2.C6H10O4.2C4H10O2/c18-10-16-14-5-1-12(2-6-14)9-13-3-7-15(8-4-13)17-11-19;7-5(8)3-1-2-4-6(9)10;1-2-3-4(5)6;5-3-1-2-4-6/h1-8H,9H2;1-4H2,(H,7,8)(H,9,10);4-6H,2-3H2,1H3;5-6H,1-4H2 |
InChI Key |
VVXQIZIMUGBDHA-UHFFFAOYSA-N |
SMILES |
CCCC(O)O.C1=CC(=CC=C1CC2=CC=C(C=C2)N=C=O)N=C=O.C(CCC(=O)O)CC(=O)O.C(CCO)CO |
Canonical SMILES |
CCCC(O)O.C1=CC(=CC=C1CC2=CC=C(C=C2)N=C=O)N=C=O.C(CCC(=O)O)CC(=O)O.C(CCO)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















